The compound 4-[4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine; hydrochloride is a synthetic organic molecule notable for its role as an inhibitor of the p38 mitogen-activated protein kinase signaling pathway. This compound is classified under pyridinyl imidazoles and is recognized for its potential therapeutic applications in inflammatory diseases.
This compound has been referenced in various scientific studies, particularly in the context of its inhibitory effects on p38 MAPK, which plays a crucial role in cellular responses to stress and inflammation. It has been synthesized and characterized for its pharmacological properties, particularly its ability to modulate inflammatory responses in various biological systems .
The compound belongs to the class of imidazole derivatives and is specifically categorized as a p38 MAPK inhibitor. Its structure includes a fluorophenyl group and a methylsulfinylphenyl moiety, contributing to its biological activity.
The synthesis of 4-[4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine; hydrochloride typically involves multi-step organic reactions, including:
The synthesis may require specific conditions such as temperature control, solvent choice (e.g., dimethyl sulfoxide), and catalysts (e.g., Lewis acids) to optimize yields and purity. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure .
The molecular structure of 4-[4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine consists of:
This complex structure allows for specific interactions with biological targets, particularly in inhibiting protein kinases.
The molecular formula is C19H18ClF N2O2S, with a molecular weight of approximately 362.87 g/mol. The compound's three-dimensional conformation can be analyzed using computational chemistry methods to predict its binding affinity to target proteins.
The primary reaction mechanism involves competitive inhibition at the ATP binding site of p38 MAPK. The compound's structural features allow it to effectively mimic ATP, thereby blocking the kinase's activity.
In vitro studies have shown that this compound exhibits an IC50 value indicative of its potency as an inhibitor. Detailed kinetic studies are essential to understand its interaction dynamics with p38 MAPK and related pathways .
The mechanism by which 4-[4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine exerts its effects involves:
Experimental data support its efficacy in reducing inflammatory responses in various models, indicating potential therapeutic applications in chronic inflammatory diseases.
The main applications of 4-[4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine; hydrochloride include:
4-[4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine hydrochloride (commonly known as SB203580 hydrochloride) is a pyridinyl imidazole inhibitor exhibiting highly selective antagonism against p38 mitogen-activated protein kinase (MAPK) isoforms. This compound demonstrates potent inhibitory activity against p38α (IC₅₀ = 0.3–0.5 μM) and p38β (IC₅₀ = 0.3–0.5 μM), with significantly reduced efficacy against p38γ/SAPK3 (IC₅₀ = 3–5 μM) and p38δ/SAPK4 isoforms [1] [7]. The selectivity extends to minimal inhibition of extracellular signal-regulated kinases (ERK) and c-Jun N-terminal kinases (JNK) at concentrations below 10 μM, establishing its utility in dissecting p38-specific signaling pathways [3].
Table 1: Kinase Inhibition Profile of SB203580 Hydrochloride
Kinase Target | IC₅₀ (μM) | Selectivity Ratio vs. p38α |
---|---|---|
p38α | 0.3–0.5 | 1x |
p38β | 0.3–0.5 | 1x |
SAPK3/p38γ | 3–5 | 10x |
SAPK4/p38δ | 3–5 | 10x |
c-Raf | 2000 | >4000x |
Protein Kinase B | 3–5 | 10x |
JNK | >10 | >20x |
ERK | >10 | >20x |
Electrophysiological studies in rat ventral tegmental area neurons demonstrate that this compound blocks cocaine-induced facilitation of long-term potentiation through p38 MAPK inhibition, confirming functional selectivity in neuronal signaling cascades [3].
The inhibitory efficacy of 4-[4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine hydrochloride against p38α/p38β isoforms is governed by critical structural interactions within the ATP-binding pocket. Crystallographic analyses reveal that the 4-fluorophenyl moiety engages in hydrophobic interactions with His107 and Leu108 residues, while the methylsulfinyl group forms hydrogen bonds with the backbone amide of Met109 [1] [7]. The pyridinyl nitrogen coordinates a water-mediated hydrogen bond with Asp168 in the conserved DFG motif.
Isoform selectivity arises from differential residue composition: p38γ/p38δ contain a bulkier threonine residue at position 106 (vs. alanine in p38α/β), which sterically hinders compound binding. Mutagenesis studies confirm that substitution of Thr106→Ala in p38γ restores sensitivity equivalent to p38α, validating this residue as the primary determinant of isoform specificity [7]. The (R)-enantiomer of the methylsulfinyl group exhibits enhanced binding affinity due to optimal spatial orientation toward the hydrophobic pocket formed by Leu104 and Val105 [2].
Beyond direct competition with ATP, 4-[4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine hydrochloride induces conformational rearrangements that modulate kinase function allosterically. Molecular dynamics simulations demonstrate that binding stabilizes the p38α "DFG-out" conformation, displacing the phenylalanine residue (Phe169) by 5.2 Å from its active position [7]. This movement disrupts magnesium ion coordination required for phosphotransferase activity.
Table 2: Allosteric Effects on p38α Conformation
Structural Parameter | Unbound State | Compound-Bound State | Functional Consequence |
---|---|---|---|
DFG motif orientation | "DFG-in" | "DFG-out" | Disrupted ATP coordination |
Activation loop flexibility | High | Reduced | Impaired substrate binding |
Hydrophobic pocket volume | 98 ų | 312 ų | Enhanced compound residence time |
αC-helix displacement | 0 Å | 2.7 Å | Altered catalytic dyad geometry |
These allosteric modifications prolong compound residence time (t½ > 45 minutes) compared to ATP (t½ < 1 ms), explaining sustained inhibition despite physiological ATP concentrations [7]. Hydrogen-deuterium exchange mass spectrometry further confirms reduced dynamics in the glycine-rich loop (residues 31–38), impairing nucleotide entry.
The primary inhibition mechanism involves direct competition with ATP, evidenced by:
However, in intact MAPK signaling cascades, the compound exhibits non-competitive characteristics toward downstream substrates. In neuroblastoma cells, treatment suppresses anisomycin-induced phosphorylation of heat shock protein 27 (HSP27) and MAP kinase-activated protein kinase 2 (MAPKAPK2) without blocking p38 autophosphorylation [6]. This occurs through compound-induced stabilization of p38-MAPKAPK2 complexes that sterically hinder substrate access, demonstrating context-dependent non-competitive effects within signaling modules [3] [6].
In cocaine-conditioned neuronal plasticity, inhibition prevents eCB-mediated long-term depression at GABAergic synapses without affecting upstream CB₁ receptor activation, confirming downstream non-competitive modulation of plasticity mechanisms [3].
Despite its selectivity, 4-[4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine hydrochloride demonstrates clinically relevant off-target interactions at concentrations >1 μM:
These off-target effects necessitate cautious interpretation of cellular data, particularly in models expressing abundant GSK3β or RIP2. However, they may contribute to the compound’s efficacy in neuroblastoma models, where dual inhibition of p38 and GSK3β enhances p53-mediated tumor suppression [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: